molecular formula C12H20O2 B11705228 5-Ethyladamantane-1,3-diol

5-Ethyladamantane-1,3-diol

Cat. No.: B11705228
M. Wt: 196.29 g/mol
InChI Key: UBZYZZAIOTYCAB-UHFFFAOYSA-N
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Description

5-Ethyladamantane-1,3-diol: is an organic compound belonging to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules. This compound, specifically, features an ethyl group at the 5-position and hydroxyl groups at the 1 and 3 positions of the adamantane skeleton. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyladamantane-1,3-diol typically involves the functionalization of the adamantane core. One common method is the oxidation of 5-ethyladamantane, which can be achieved using various oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often include an acidic or basic medium to facilitate the oxidation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyladamantane-1,3-diol undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding the corresponding hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and nitric acid.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides.

Major Products Formed:

Scientific Research Applications

5-Ethyladamantane-1,3-diol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Ethyladamantane-1,3-diol is largely dependent on its functional groups and the specific application. In medicinal chemistry, for example, the hydroxyl groups can form hydrogen bonds with biological targets, enhancing binding affinity and specificity. The ethyl group may contribute to hydrophobic interactions, further stabilizing the compound within the target site. The rigid adamantane core ensures that the molecule maintains its structural integrity, which is crucial for consistent biological activity .

Comparison with Similar Compounds

    Adamantane: The parent compound with no functional groups.

    1,3-Dimethyladamantane: Features methyl groups at the 1 and 3 positions instead of hydroxyl groups.

    5-Ethyladamantane: Lacks the hydroxyl groups present in 5-Ethyladamantane-1,3-diol.

Comparison: this compound is unique due to the presence of both an ethyl group and two hydroxyl groups, which impart distinct chemical reactivity and potential applications. Compared to adamantane, it offers additional sites for chemical modification. Compared to 1,3-dimethyladamantane, the hydroxyl groups provide opportunities for hydrogen bonding and increased polarity, which can be advantageous in certain applications .

Properties

IUPAC Name

5-ethyladamantane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-2-10-3-9-4-11(13,6-10)8-12(14,5-9)7-10/h9,13-14H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZYZZAIOTYCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC3CC(C1)(CC(C3)(C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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